molecular formula C22H20N4O5 B2461272 N-(furan-2-ylmethyl)-2-(3-(4-methoxybenzyl)-2,4-dioxo-3,4-dihydropyrido[3,2-d]pyrimidin-1(2H)-yl)acetamide CAS No. 921797-88-8

N-(furan-2-ylmethyl)-2-(3-(4-methoxybenzyl)-2,4-dioxo-3,4-dihydropyrido[3,2-d]pyrimidin-1(2H)-yl)acetamide

Cat. No.: B2461272
CAS No.: 921797-88-8
M. Wt: 420.425
InChI Key: SACPXUVSEWOGNH-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

N-(furan-2-ylmethyl)-2-(3-(4-methoxybenzyl)-2,4-dioxo-3,4-dihydropyrido[3,2-d]pyrimidin-1(2H)-yl)acetamide is a useful research compound. Its molecular formula is C22H20N4O5 and its molecular weight is 420.425. The purity is usually 95%.
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Scientific Research Applications

Synthesis and Biological Activities

The compound N-(furan-2-ylmethyl)-2-(3-(4-methoxybenzyl)-2,4-dioxo-3,4-dihydropyrido[3,2-d]pyrimidin-1(2H)-yl)acetamide, due to its complex structure, finds relevance in the synthesis of various heterocyclic compounds. Such compounds are critical in the development of new therapeutic agents, particularly in the realm of anticancer and antifungal medications. For instance, derivatives of similar compounds have shown significant in vitro cytotoxic activity against various cancer cell lines, highlighting their potential as anticancer agents (Al-Sanea, et al., 2020). Furthermore, modifications of these structures have led to compounds with anti-inflammatory and analgesic properties, indicating a broad spectrum of potential pharmacological applications (Abu‐Hashem, et al., 2020).

Chemical Transformations and Synthesis Routes

The structure of this compound lends itself to various chemical transformations, pivotal in synthetic chemistry, especially in the synthesis of β-lactam antibiotics. The compound can undergo reactions that form key intermediates, facilitating the production of a wide array of β-lactam antibiotics, which are essential in combating bacterial infections (Cainelli, et al., 1998).

Potential in Imaging and Diagnostic Fields

Compounds with similar structures have been explored for their utility in imaging, particularly in positron emission tomography (PET), for their selective ligand properties. These compounds, designed with specific functional groups, allow for labeling with isotopes like fluorine-18, making them valuable in the field of diagnostic imaging and providing insights into various biological processes and disease states (Dollé, et al., 2008).

Antiprotozoal Activity

The structural motif of this compound is similar to those found in compounds exhibiting potent antiprotozoal activity. Such compounds have shown efficacy against various protozoal pathogens, offering a promising avenue for the development of new treatments for protozoal infections, which are a significant health concern in many parts of the world (Ismail, et al., 2004).

Properties

IUPAC Name

N-(furan-2-ylmethyl)-2-[3-[(4-methoxyphenyl)methyl]-2,4-dioxopyrido[3,2-d]pyrimidin-1-yl]acetamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C22H20N4O5/c1-30-16-8-6-15(7-9-16)13-26-21(28)20-18(5-2-10-23-20)25(22(26)29)14-19(27)24-12-17-4-3-11-31-17/h2-11H,12-14H2,1H3,(H,24,27)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

SACPXUVSEWOGNH-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

COC1=CC=C(C=C1)CN2C(=O)C3=C(C=CC=N3)N(C2=O)CC(=O)NCC4=CC=CO4
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C22H20N4O5
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

420.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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